molecular formula C19H17Cl2NO4 B7801945 Cinidon-ethyl CAS No. 132057-06-8

Cinidon-ethyl

Cat. No.: B7801945
CAS No.: 132057-06-8
M. Wt: 394.2 g/mol
InChI Key: NNKKTZOEKDFTBU-YBEGLDIGSA-N
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Description

Chemical Identity Cinidon-ethyl (IUPAC name: ethyl (2Z)-2-chloro-3-[2-chloro-5-(1,3-dioxo-2,3,4,5,6,7-hexahydro-1H-isoindol-2-yl)phenyl]prop-2-enoate) is a synthetic herbicide with the molecular formula C₁₉H₁₇Cl₂NO₄ and a molecular weight of 394.25 g/mol . Its structure features two chlorine atoms, an ethyl ester group, and a hexahydro-isoindole-dione ring system, contributing to its herbicidal activity .

Applications this compound is primarily used to control broadleaf weeds in cereal crops . It is registered under trade names such as Bingo, Orbit, and Vega . As a post-emergent herbicide, it inhibits protoporphyrinogen oxidase (PPO), disrupting chlorophyll synthesis in target plants .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (Z)-2-chloro-3-[2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2NO4/c1-2-26-19(25)16(21)10-11-9-12(7-8-15(11)20)22-17(23)13-5-3-4-6-14(13)18(22)24/h7-10H,2-6H2,1H3/b16-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKKTZOEKDFTBU-YBEGLDIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=C(C=CC(=C1)N2C(=O)C3=C(C2=O)CCCC3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=C(C=CC(=C1)N2C(=O)C3=C(C2=O)CCCC3)Cl)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1036753
Record name Cinidon-ethyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142891-20-1
Record name 2-Propenoic acid, 2-chloro-3-[2-chloro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenyl]-, ethyl ester, (2Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142891-20-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinidon-ethyl [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinidon-ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1036753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 2-chloro-3-[2-chloro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenyl]-, ethyl ester, (2Z)
Source European Chemicals Agency (ECHA)
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Record name CINIDON-ETHYL
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Preparation Methods

Synthesis of Cyclohexene Dicarboximide Intermediate

The core imide structure is prepared through a one-pot reaction:

  • Anhydride Activation : Maleic anhydride derivatives react with substituted anilines in 1,4-dioxane.

  • Cyclization : APS (2 equiv) and DMSO (5% v/v) are added, and the mixture is heated at 100°C for 3–8 hours.

Representative Reaction Conditions

ComponentQuantity/Parameter
Maleic anhydride1.0 equiv
2-Chloro-5-aminoanisole1.1 equiv
APS2.0 equiv
Solvent1,4-dioxane (0.1 M)
Temperature100°C
Time3–8 hours

This method achieves yields of 75–92% for structurally diverse imides, critical for this compound’s efficacy.

Esterification of Acrylic Acid Derivative

The ethyl ester group is introduced via acid-catalyzed esterification:

  • Acid Activation : 2-Chloro-3-(2-chloro-5-hydroxyphenyl)acrylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.

  • Ethanol Quenching : The intermediate reacts with ethanol in dichloromethane (DCM) at 0–5°C.

Optimized Parameters

ParameterValue
SOCl₂1.5 equiv
Ethanol3.0 equiv
Reaction Time4 hours
Yield85–90%

Coupling and Final Assembly

The final step involves coupling the imide and ester intermediates via nucleophilic aromatic substitution:

  • Deprotonation : The phenolic hydroxyl group of the imide intermediate is deprotonated using potassium carbonate (K₂CO₃).

  • Alkylation : The resulting phenoxide reacts with ethyl 2-chloro-3-(2-chloro-5-fluorophenyl)acrylate in acetonitrile at 60°C.

Critical Data

MetricValue
Temperature60°C
CatalystK₂CO₃ (2.2 equiv)
SolventAcetonitrile
Reaction Time12 hours
Purity (HPLC)≥98.0%

This protocol minimizes byproducts such as N-alkylated derivatives, ensuring high regioselectivity.

Process Optimization and Challenges

Solvent and Temperature Effects

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but require careful water content control (<0.1%) to prevent hydrolysis.

  • Temperature Control : Exceeding 70°C during coupling leads to Z-to-E isomerization, reducing herbicidal activity.

Purification Techniques

  • Crystallization : The crude product is recrystallized from ethanol/water (3:1 v/v), achieving >99% purity.

  • Chromatography : Silica gel chromatography (hexane/ethyl acetate 4:1) resolves stereoisomeric impurities.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.52 (d, J = 8.4 Hz, 1H), 7.38 (dd, J = 8.4, 2.4 Hz, 1H), 7.25 (d, J = 2.4 Hz, 1H), 4.32 (q, J = 7.2 Hz, 2H), 3.02–2.95 (m, 4H), 1.38 (t, J = 7.2 Hz, 3H).

  • HPLC : Retention time 12.7 min (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

Stability Considerations

This compound degrades under alkaline conditions (t₁/₂ = 6 days at pH 9), necessitating storage at 2–10°C under argon.

Industrial-Scale Production Insights

A patented large-scale process (WO2013079708A1) highlights:

  • Batch Size : 50–100 kg

  • Cycle Time : 48–72 hours

  • Overall Yield : 68–72%

  • Waste Streams : <5% organic solvents (recycled via distillation) .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions. In a related synthesis (Figure 1, ), methyl ester analogs were hydrolyzed using sulfuric acid in methanol, yielding carboxylic acid intermediates. For cinidon-ethyl, analogous conditions (H₂SO₄/H₂O or NaOH/EtOH) would cleave the ester bond, producing the free carboxylic acid derivative:

This compoundH+/OHCinidonic acid+EtOH\text{this compound} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Cinidonic acid} + \text{EtOH}

Key Conditions :

  • Acidic: 1 M H₂SO₄, reflux, 6–8 h

  • Basic: 0.1 M NaOH, 60°C, 4 h

Epoxidation

The α,β-unsaturated ester moiety (Z-configuration) reacts with peracids to form epoxides. A study on structurally similar isoindole-diones ( ) demonstrated epoxidation using meta-chloroperbenzoic acid (MCPBA) in dichloromethane (DCM):

Double bond+MCPBAEpoxide+byproducts\text{Double bond} + \text{MCPBA} \rightarrow \text{Epoxide} + \text{byproducts}

Reaction Parameters :

ReagentSolventTemp.TimeYield
MCPBA (1.2 eq)DCM25°C1 h85%

This reaction is stereospecific, with the cis configuration of the starting material influencing epoxide geometry.

Chlorine Substitution

The two chlorine atoms at positions 2 and 2′ participate in nucleophilic aromatic substitution (NAS) under controlled conditions. For example, reaction with methoxide (MeO⁻) in dimethylformamide (DMF) replaces chlorine with methoxy groups:

Cl+MeOOMe+Cl\text{Cl} + \text{MeO}^- \rightarrow \text{OMe} + \text{Cl}^-

Kinetic Data ( ):

SubstrateNucleophileTemp.Rate Constant (k, M⁻¹s⁻¹)
This compoundMeO⁻80°C2.5×1042.5 \times 10^{-4}

Steric hindrance from the tetrahydroisoindole-dione ring slows substitution at the 2′-position compared to the 2-chloro site.

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the α,β-unsaturated ester to a saturated propionate:

CH₂=CHCOOEtH2/Pd-CCH₂CH₂COOEt\text{CH₂=CHCOOEt} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{CH₂CH₂COOEt}

Optimized Conditions :

  • Pressure: 1 atm H₂

  • Catalyst: 5% Pd/C (0.1 eq)

  • Solvent: Ethanol, 25°C, 12 h

Oxidative Degradation

Under strong oxidative conditions (e.g., KMnO₄/H₂SO₄), the tetrahydroisoindole-dione ring undergoes cleavage, yielding phthalic acid derivatives:

Tetrahydroisoindole-dioneKMnO4Phthalic acid+CO2+H2O\text{Tetrahydroisoindole-dione} \xrightarrow{\text{KMnO}_4} \text{Phthalic acid} + \text{CO}_2 + \text{H}_2\text{O}

Byproducts : Chlorinated intermediates are transiently observed but degrade fully under prolonged oxidation.

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, producing:

  • Chlorinated benzenes

  • CO₂

  • Ethylene

Decomposition Pathway :

This compoundΔC6H5Cl+CO2+C2H4+residue\text{this compound} \xrightarrow{\Delta} \text{C}_6\text{H}_5\text{Cl} + \text{CO}_2 + \text{C}_2\text{H}_4 + \text{residue}

Mechanistic Insights

  • Epoxidation : Proceeds via electrophilic addition of the peracid to the double bond, forming a cyclic transition state .

  • NAS : Aromatic ring activation by electron-withdrawing groups (e.g., dione) facilitates nucleophilic attack at para chlorine positions .

  • Hydrolysis : Acid-catalyzed mechanism involves protonation of the ester carbonyl, followed by nucleophilic water attack .

Scientific Research Applications

Agricultural Applications

2.1 Target Weeds
Cinidon-ethyl is effective against various annual broadleaf weeds, including:

  • Nettles
  • Docks
  • Chickweed
  • Groundsel

It is typically applied post-emergence to maximize efficacy while minimizing harm to crops .

2.2 Application Timing
The herbicide can be applied at different growth stages:

  • Pre-emergence : Before weed seeds germinate.
  • Early post-emergence : Shortly after weeds emerge but before they compete significantly with crops.

Environmental Impact and Safety

3.1 Toxicity Profile
this compound exhibits low acute toxicity to humans and is not expected to bioaccumulate in the environment. However, it poses moderate toxicity to earthworms and higher toxicity to aquatic organisms, necessitating careful application practices to mitigate risks .

3.2 Residue Monitoring
Regular monitoring of this compound residues in food and environmental samples is essential for compliance with safety regulations. Laboratories utilize high-purity reference materials for accurate analysis, ensuring that residue levels remain within permissible limits set by regulatory bodies .

Case Studies

4.1 Gene Expression Studies
Research has shown that this compound induces specific gene expression patterns associated with plant defense mechanisms. A study using cDNA microarrays demonstrated that this compound triggers the expression of peroxidase and defense-related genes in wheat, indicating its role in enhancing plant resilience against stress .

4.2 Environmental Risk Assessments
A comprehensive study conducted in Germany assessed the impact of various pesticides, including this compound, on small streams. The findings indicated that 25% of these streams were threatened by pesticide exposure, underscoring the need for stringent monitoring and risk mitigation strategies when using herbicides like this compound .

Regulatory Framework

This compound is subject to strict regulations regarding its use and permissible residue levels in food products. The EU has established guidelines to mitigate potential groundwater contamination and protect non-target species during its application .

Comparison with Similar Compounds

Research Insights

  • Efficacy: this compound’s dual chlorine atoms enhance binding to PPO enzymes, improving weed control in cereals compared to non-chlorinated analogs .
  • Environmental Impact : Its low water solubility reduces leaching risk, but high log Pow raises bioaccumulation concerns in aquatic systems .
  • Analytical Methods : this compound residues are quantified via QuEChERS extraction and LC-MS/MS, achieving detection limits <0.01 mg/kg .

Biological Activity

Cinidon-ethyl, a post-emergence herbicide, is primarily utilized for its effectiveness in controlling broadleaf weeds in cereal crops such as wheat. Its biological activity is characterized by its interaction with plant hormone signaling pathways, particularly those involving auxins. This article explores the compound's biological mechanisms, toxicity profiles, and ecological impacts based on diverse research findings.

This compound functions as an auxin herbicide, mimicking the natural plant hormone auxin. This mimicry disrupts normal growth processes in weeds, leading to abnormal cell division and growth inhibition. Specifically, this compound interferes with auxin signaling pathways, which are crucial for regulating various physiological processes in plants. Research indicates that this disruption results in:

  • Inhibition of cell division : Abnormal growth patterns are observed in treated weeds.
  • Selective toxicity : While effective against certain weeds like black nightshade (Solanum nigrum) and cleavers (Galium aparine), it exhibits lower toxicity to crops like wheat that have adapted to metabolize the herbicide more efficiently.

Gene Expression Induction

Studies have demonstrated that this compound induces specific gene expression patterns related to plant defense mechanisms. Under controlled conditions, it triggers the expression of peroxidase and other defense-related genes, likely due to the generation of reactive oxygen species (ROS) from photo-oxidation processes . These findings suggest that this compound not only acts as a herbicide but may also play a role in enhancing plant resilience against stress.

Toxicity Profile

The safety and ecological impact of this compound have been assessed through various toxicity studies:

Toxicity Parameter Value Test Organism
Oral LD50>2200 mg/kgRat
Dermal LD50>2000 mg/kgRat
Inhalative LC50 (4h)>5300 mg/LRat
Aquatic ToxicityModerately toxicVarious aquatic organisms
Soil MobilitySlightly mobileN/A

This compound is classified as having low mammalian toxicity and is not expected to bioaccumulate significantly. However, it poses moderate risks to earthworms and higher toxicity levels to aquatic organisms .

Ecological Impact

This compound's environmental behavior indicates that it has low persistence in soil and water systems, reducing long-term ecological risks. Its relatively low aqueous solubility and volatility also minimize groundwater contamination potential. Nevertheless, caution is advised due to its moderate toxicity to non-target species like earthworms and its higher toxicity to aquatic life .

Case Studies

Several case studies have highlighted the practical applications and effectiveness of this compound in agricultural settings:

  • Field Trials on Wheat : In trials conducted across various regions, this compound effectively controlled populations of problematic weeds without adversely affecting wheat yield. The selectivity towards wheat was attributed to its unique metabolic pathways that allow for detoxification.
  • Impact on Non-target Species : Research indicates that while this compound is moderately toxic to earthworms, it shows relatively low toxicity to beneficial insects such as honeybees. This characteristic makes it a preferable choice among herbicides for integrated pest management strategies .
  • Gene Expression Studies : A study examining gene expression changes following this compound application revealed significant upregulation of genes associated with plant defense responses, indicating potential benefits for crop resilience against biotic stressors .

Q & A

Basic: What are the key structural features of Cinidon-ethyl that influence its herbicidal activity, and how can these be experimentally validated?

Methodological Answer:
this compound (C₁₉H₁₇Cl₂NO₄) contains two chlorine atoms, an aliphatic ester group, and a bicyclic isoindole-dione moiety . These structural elements contribute to its mode of action as a protoporphyrinogen oxidase (PPO) inhibitor. To validate their roles:

  • Synthesis of Analogues: Modify specific functional groups (e.g., replacing chlorine with fluorine) and compare herbicidal efficacy via bioassays on target weeds .
  • Computational Modeling: Use molecular docking to assess binding affinity to PPO enzymes, correlating structural variations with inhibitory activity .

Basic: What standardized analytical methods are recommended for detecting and quantifying this compound in environmental samples?

Methodological Answer:

  • HPLC-MS/MS: Employ a C18 column (2.1 × 100 mm, 3.5 µm) with a gradient mobile phase (acetonitrile/0.1% formic acid). Set MS/MS transitions for this compound (m/z 394 → 358 and 394 → 322) to enhance specificity .
  • Sample Preparation: Use QuEChERS extraction for plant/soil matrices, followed by solid-phase extraction (SPE) cleanup to reduce matrix interference .

Advanced: How can researchers design experiments to investigate the metabolic degradation pathways of this compound in non-target plant species?

Methodological Answer:

  • Isotopic Labeling: Synthesize ¹⁴C-labeled this compound to track metabolic intermediates via radio-TLC or LC-radiodetection .
  • Controlled Variables: Maintain consistent light, temperature, and soil pH to isolate degradation kinetics from environmental variability .
  • Enzyme Assays: Extract plant cytochrome P450 enzymes and incubate with this compound, analyzing metabolites via high-resolution mass spectrometry (HRMS) .

Advanced: How should researchers address contradictions in efficacy data across studies evaluating this compound under varying soil conditions?

Methodological Answer:

  • Meta-Analysis Framework: Aggregate data from multiple studies, stratifying by soil type (e.g., clay vs. sandy loam), organic matter content, and pH. Use mixed-effects models to quantify variance attributable to soil properties .
  • Sensitivity Analysis: Test this compound’s adsorption coefficients (Kd) across soil types to correlate bioavailability with efficacy .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements: Use nitrile gloves, lab coats, and chemical goggles. Conduct work in a fume hood to prevent inhalation of aerosols .
  • Waste Disposal: Neutralize residues with activated charcoal before disposal in designated hazardous waste containers .

Advanced: What experimental strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Parallel Synthesis: Use automated reactors to simultaneously vary substituents (e.g., alkyl chain length, halogen type) and screen for herbicidal activity .
  • Purification: Employ preparative HPLC with a phenyl-hexyl column to isolate isomers, ensuring >95% purity for bioassays .

Advanced: How can statistical methods resolve variability in this compound’s phytotoxicity data across replicated field trials?

Methodological Answer:

  • ANOVA with Post Hoc Tests: Compare treatment means (e.g., Tukey’s HSD) to identify outliers influenced by environmental covariates (rainfall, temperature) .
  • Bayesian Hierarchical Modeling: Account for nested data structures (e.g., plots within fields) to estimate uncertainty in dose-response curves .

Basic: What are the stability profiles of this compound under different storage conditions, and how should these inform experimental design?

Methodological Answer:

  • Accelerated Stability Testing: Store this compound solutions at 40°C/75% RH for 6 months, analyzing degradation via HPLC-UV. Protect from light using amber vials .
  • Freeze-Thaw Cycles: Test analyte recovery after repeated freezing (−20°C) and thawing to validate storage protocols for long-term studies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinidon-ethyl
Reactant of Route 2
Reactant of Route 2
Cinidon-ethyl

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